molecular formula C16H13Cl2F3N2O2 B2709148 4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide CAS No. 339014-67-4

4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide

Cat. No.: B2709148
CAS No.: 339014-67-4
M. Wt: 393.19
InChI Key: JESXMGRUTBJEHK-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide (CAS 339014-67-4) is a substituted butanamide featuring a meta-substituted phenyl ring linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group. Its molecular formula is C₁₆H₁₃Cl₂F₃N₂O₂ (MW 393.20), with a pyridinyloxy moiety critical for bioactivity, likely in agrochemical or pharmaceutical contexts . The compound is structurally related to pesticides and chitin synthesis inhibitors, as evidenced by analogs in the provided data .

Properties

IUPAC Name

4-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O2/c17-6-2-5-14(24)23-11-3-1-4-12(8-11)25-15-13(18)7-10(9-22-15)16(19,20)21/h1,3-4,7-9H,2,5-6H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESXMGRUTBJEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridinyl intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate reagent to introduce the oxyphenyl group.

    Coupling with butanamide: The intermediate is then coupled with 4-chlorobutanamide under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds similar to 4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested :
    • Human cervical carcinoma (HeLa)
    • Colon adenocarcinoma (Caco-2)
    • Breast cancer (MCF)
    • Prostate cancer (PC-3)

Studies have shown IC₅₀ values ranging from 0.07 nM to 1.59 µM, indicating potent antiproliferative activity against these cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chloro and Trifluoromethyl Substituents :
    • Chloro groups enhance lipophilicity, potentially improving binding affinity to target proteins.
    • Trifluoromethyl groups increase metabolic stability, enhancing the pharmacokinetic profile.
  • Aniline Moiety :
    • The presence of an aniline structure is significant for biological activity, as it may interact with various biological targets .

Anticancer Potential

In a comprehensive study evaluating various aniline derivatives, compounds structurally related to this compound displayed promising anticancer properties. The study emphasized the importance of specific substitutions in enhancing efficacy against cancer cells while minimizing toxicity to normal cells .

Antiviral and Antibacterial Properties

While the primary focus has been on anticancer applications, there is potential for this compound's derivatives to exhibit antiviral and antibacterial properties. Research on similar compounds has indicated effective inhibition against various pathogens, suggesting broader therapeutic applications .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The para-substituted isomer (4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide, CAS 339014-65-2) shares the same molecular formula but differs in the pyridinyloxy group’s position on the phenyl ring (para vs. meta). Positional isomerism significantly impacts steric and electronic interactions with biological targets. For instance, meta-substitution may enhance binding to enzymes with asymmetric active sites, while para-substitution could improve solubility due to symmetry .

Chain Length Variations: Acetamide vs. Butanamide

N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetamide (CAS 937604-89-2) replaces the butanamide chain with a shorter acetamide group (C₂ vs. C₄). This reduces molecular weight (330.69 vs. Acetamide derivatives may exhibit faster metabolic clearance but lower membrane permeability compared to butanamide analogs .

Urea-Linked Analogs: Chlorfluazuron

Chlorfluazuron (CAS 71422-67-8), a commercial insect growth regulator, shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group but incorporates a urea linkage (N–C(=O)–N) instead of an amide. Its molecular formula (C₂₀H₉Cl₃F₅N₃O₃ , MW 540.65) includes additional chloro and difluorobenzamide groups. The urea moiety enhances hydrogen-bonding capacity, improving target affinity for chitin synthase enzymes. Chlorfluazuron’s higher molecular complexity correlates with prolonged residual activity in agricultural applications .

Aliphatic Chain Derivatives: Butyramide to Heptanamide

Compounds 5a–5d (butyramide to heptanamide) from Molecules (2013) demonstrate the effect of aliphatic chain length on physical properties. Increasing chain length from C₄ (5a, m.p. 180–182°C) to C₇ (5d, m.p. 143–144°C) reduces melting points, suggesting decreased crystallinity. Yields also decline slightly (51% for 5a vs. 45.4% for 5d), likely due to steric hindrance during synthesis. The target butanamide may balance solubility (shorter chain) and lipophilicity (optimal for bioavailability) .

Functional Group Modifications: Thioether vs. Ether Linkages

N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide () replaces the ether linkage with a thioether and introduces a thiazole ring. However, the thiazole group may introduce toxicity risks absent in the target compound .

Key Research Findings

Compound Key Feature Bioactivity/Property Reference
Target Butanamide Meta-pyridinyloxy, C₄ amide Likely agrochemical activity
Chlorfluazuron Urea linkage, difluorobenzamide Chitin synthesis inhibition
Acetamide Analog Shorter C₂ chain Higher solubility, faster clearance
Fluazifop-butyl Ester functional group Herbicidal activity
5a (Butyramide) C₄ chain, sulfamoyl phenyl Moderate yield (51%), high m.p.

Biological Activity

4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide, also known by its CAS number 339014-67-4, is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic properties. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), case studies, and relevant experimental findings.

Chemical Structure and Properties

The compound's molecular formula is C16H13Cl2F3N2O2C_{16}H_{13}Cl_{2}F_{3}N_{2}O_{2}, with a molecular weight of approximately 395.19 g/mol. Its structure features a chloro-substituted pyridine linked to a butanamide moiety, which is crucial for its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

  • Inhibition of COX Enzymes :
    A study reported that certain pyridine derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, with IC50 values ranging from 19.45 μM to 42.1 μM for various analogs . This suggests that compounds with trifluoromethyl and chloro substituents may enhance inhibitory activity.
CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM
Compound C28.39 μM23.8 μM

Analgesic Effects

In vivo studies using carrageenan-induced paw edema models have shown that derivatives similar to this compound can significantly reduce inflammation and pain responses comparable to established analgesics such as indomethacin.

  • Case Study : In a rat model, the administration of a related compound resulted in an ED50 value of approximately 9.17 μM, demonstrating potent analgesic effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as trifluoromethyl and chlorine enhances the inhibitory effects on COX enzymes. The positioning of these substituents is critical for optimizing biological activity.

Key Findings from SAR Studies:

  • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing capacity, improving binding affinity to target enzymes.
  • Chloro Substituents : Contribute to increased stability and potentially alter pharmacokinetic profiles.

Q & A

Q. What validation steps confirm computational docking predictions?

  • Methodological Answer :
  • Crystallographic Validation : Overlay predicted and experimental binding poses (RMSD < 2.0 Å acceptable).
  • Mutagenesis : Introduce point mutations (e.g., Ala scanning) at predicted interaction sites to disrupt binding .

Safety and Handling

Q. What safety protocols are critical during synthesis?

  • Best Practices :
  • Ventilation : Use fume hoods for chlorination steps (risk of Cl2_2 gas).
  • PPE : Nitrile gloves and goggles when handling 4-chlorobutanoyl chloride (lachrymator) .

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